

An In-depth Technical Guide to Trisulfo-Cy5-Alkyne in Fluorescence Imaging

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Compound of Interest

Compound Name: *Trisulfo-Cy5-Alkyne*

Cat. No.: *B15553962*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Trisulfo-Cy5-Alkyne**, a near-infrared (NIR) fluorescent dye, and its applications in fluorescence imaging. We will delve into its chemical properties, the principles of its use in bioorthogonal chemistry, and provide detailed experimental considerations for its successful implementation in laboratory settings.

Core Principles and Advantages

Trisulfo-Cy5-Alkyne is a cyanine5 derivative that contains an alkyne group.[1][2] This terminal alkyne allows for its covalent attachment to azide-modified biomolecules through a highly efficient and specific chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5][6][7] The "Trisulfo" component of its name refers to the presence of three sulfonate groups, which impart high water solubility to the molecule.[8][9] This is a significant advantage for biological applications as it minimizes aggregation and ensures efficient labeling in aqueous environments.[8][9]

The Cy5 fluorophore is a well-established fluorescent dye that exhibits bright fluorescence and high photostability.[7][9] Its excitation and emission spectra lie in the far-red to near-infrared region of the electromagnetic spectrum.[3][7][10] This is particularly advantageous for in vivo and deep-tissue imaging as it minimizes autofluorescence from biological samples and allows for deeper tissue penetration of light.[11][12]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Trisulfo-Cy5-Alkyne**, which are crucial for designing and executing fluorescence imaging experiments.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~646-649 nm	[1][7][13]
Emission Maximum (λ_{em})	~662-671 nm	[1][7][13]
Molar Extinction Coefficient	~250,000 - 271,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2][8]
Molecular Weight	~788 g/mol	[1][2][13]
Molecular Formula	$\text{C}_{37}\text{H}_{45}\text{N}_3\text{O}_{10}\text{S}_3$	[1][13]
Solubility	Water, DMSO, DMF	[1][8][13]
Purity	$\geq 90\text{-}95\%$ (HPLC)	[1][7][13]
Storage Conditions	-20°C , protected from light	[1][8][13]

Experimental Workflow and Methodologies

The primary application of **Trisulfo-Cy5-Alkyne** in fluorescence imaging involves a two-step process: metabolic labeling of the target biomolecule with an azide-containing precursor, followed by the click chemistry reaction with **Trisulfo-Cy5-Alkyne** for fluorescent tagging.

Experimental Workflow Diagram



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A generalized workflow for labeling and imaging biomolecules using **Trisulfo-Cy5-Alkyne**.

Detailed Experimental Protocol: Labeling of Glycoproteins in Cultured Cells

This protocol provides a general guideline for the fluorescent labeling of glycoproteins in cultured mammalian cells using an azide-modified sugar and **Trisulfo-Cy5-Alkyne**.

Materials:

- Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
- **Trisulfo-Cy5-Alkyne**
- Copper(II) sulfate (CuSO_4)
- Copper-chelating ligand (e.g., TBTA)
- Reducing agent (e.g., sodium ascorbate)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Wash buffer (e.g., PBS with 1% BSA)
- Mounting medium with DAPI (optional)

Procedure:

- Metabolic Labeling:
 - Culture mammalian cells to the desired confluency.
 - Incubate the cells with an appropriate concentration of the azide-modified sugar (e.g., 25-50 μM Ac4ManNAz) in the culture medium for 1-3 days. This allows for the metabolic incorporation of the azide group into newly synthesized glycoproteins.

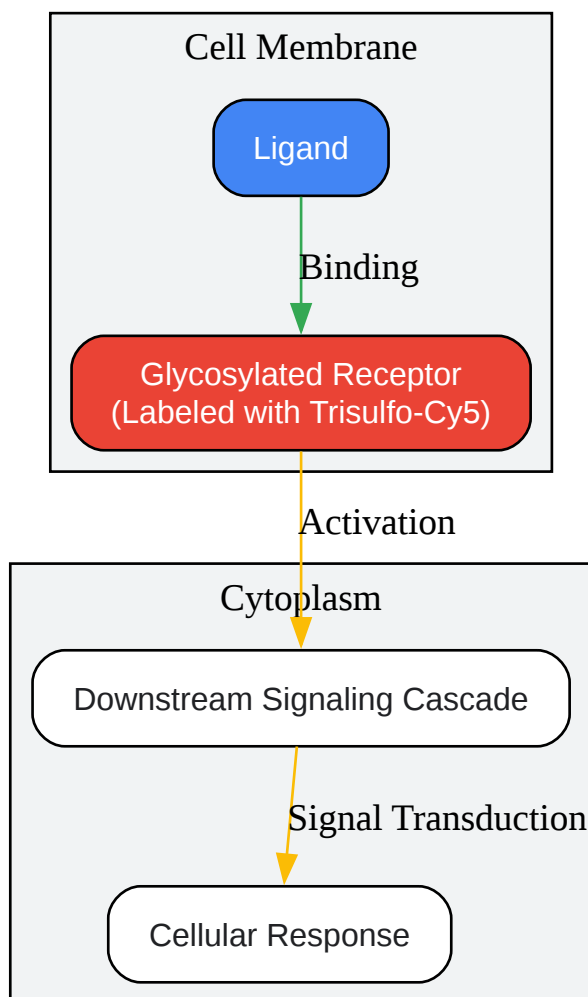
- Cell Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (for intracellular targets).
 - Wash the cells three times with wash buffer.
- Click Chemistry Reaction:
 - Prepare the click reaction cocktail immediately before use. For a final volume of 500 μL , mix the following in order:
 - 435 μL of PBS
 - 5 μL of 10 mM **Trisulfo-Cy5-Alkyne** in water or DMSO
 - 10 μL of 50 mM CuSO_4 in water
 - 25 μL of 50 mM TBTA in DMSO/t-butanol
 - 25 μL of 100 mM sodium ascorbate in water (freshly prepared)
 - Remove the wash buffer from the cells and add the click reaction cocktail.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Remove the click reaction cocktail and wash the cells three times with wash buffer.
 - (Optional) Counterstain the nuclei with DAPI.
 - Mount the coverslip onto a microscope slide using an appropriate mounting medium.

- Fluorescence Imaging:
 - Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm).

Signaling Pathway Visualization

While **Trisulfo-Cy5-Alkyne** is a versatile tool for labeling and imaging a wide range of biomolecules, its application to visualize specific signaling pathways is dependent on the metabolic precursor used. For instance, by using an azide-modified fatty acid, one could potentially track the localization and trafficking of lipids involved in signaling cascades.

The following diagram illustrates a conceptual logical relationship for investigating a hypothetical signaling pathway involving a glycosylated receptor.



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Conceptual diagram of a signaling pathway involving a labeled receptor.

Conclusion

Trisulfo-Cy5-Alkyne is a powerful and versatile tool for fluorescence imaging. Its excellent water solubility, near-infrared fluorescence properties, and ability to be conjugated to biomolecules via click chemistry make it an ideal probe for a wide range of applications in cell biology, chemical biology, and drug development. The methodologies described in this guide provide a starting point for researchers to incorporate this valuable reagent into their experimental workflows.

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